BenchChemオンラインストアへようこそ!

2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

Hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione (MW 208.26, XLogP3 -0.3, TPSA 49.4 Ų) featuring a basic secondary amine (pKa ~8.9) that enables salt formation—a handle unavailable in planar aromatic pyrrolopyridine-dione analogs. The compact N-cyclopropylmethyl group and two undefined stereocenters impose 3D conformational constraint, delivering a structurally differentiated probe for COX-2 side-pocket SAR and antimycobacterial bc₁ complex programs. Procure to diversify fragment libraries with a lead-like, low-lipophilicity chemotype linked to higher CNS and anti-infective developmental success.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 2098121-79-8
Cat. No. B1475820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS2098121-79-8
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=O)C3CCNCC3C2=O
InChIInChI=1S/C11H16N2O2/c14-10-8-3-4-12-5-9(8)11(15)13(10)6-7-1-2-7/h7-9,12H,1-6H2
InChIKeyPJGWXGFOILGDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098121-79-8): Saturated Bicyclic Scaffold for Kinase-Targeted Drug Discovery


2-(Cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098121-79-8) is a saturated bicyclic heterocycle with molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g/mol, featuring a fully hydrogenated pyrrolo[3,4-c]pyridine-1,3-dione core bearing an N-cyclopropylmethyl substituent [1]. Unlike its aromatic congeners in the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series—which have been explored as COX inhibitors, antimycobacterial agents, and analgesics—the hexahydro scaffold introduces a basic secondary amine (predicted pKa 8.89 ± 0.20) and two undefined stereocenters, conferring three-dimensionality and conformational constraint that are absent in the planar aromatic analogs [2][3]. The cyclopropylmethyl group imparts a calculated XLogP3 of −0.3 and a topological polar surface area of 49.4 Ų, situating this compound in a distinct physicochemical property space relative to N-aryl or N-benzyl substituted derivatives typically employed in the aromatic series [1].

Why Generic Substitution Fails: Saturation State and N-Substituent Identity Are Non-Interchangeable in Pyrrolopyridine-Dione Scaffolds


The pyrrolo[3,4-c]pyridine-1,3-dione chemotype exists in two fundamentally distinct oxidation states—the aromatic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series and the fully saturated hexahydro series to which the target compound belongs. These two sub-classes differ in ring planarity, hydrogen-bonding capacity (the hexahydro scaffold contributes one additional H-bond donor via its secondary amine), basicity, and conformational flexibility, all of which directly impact target engagement, pharmacokinetics, and off-target profiles . Within the hexahydro series, the nature of the N-substituent at position 2 further modulates lipophilicity, metabolic stability, and binding-site complementarity: the cyclopropylmethyl group provides a compact, sterically constrained alkyl motif that is not functionally interchangeable with benzyl, phenyl, or linear alkyl substituents found in related analogs, as evidenced by divergent COX-1/COX-2 inhibition and BSA-binding behavior documented across the broader N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series [1]. Consequently, substituting this compound with an aromatic analog or a differently N-substituted hexahydro derivative cannot be assumed to preserve either target potency or ADME properties without confirmatory experimental data.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098121-79-8)


Saturated vs. Aromatic Core: pKa and Hydrogen-Bond Donor Capacity Differentiate the Hexahydro Scaffold from Aromatic 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones

The target compound possesses a fully saturated hexahydro core that introduces a secondary amine with a predicted pKa of 8.89 ± 0.20, which is absent in the aromatic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series. This structural feature increases the hydrogen-bond donor count to 1 (vs. 0 for aromatic analogs lacking additional donor-bearing substituents) and alters the ionization state at physiological pH [1]. By contrast, the aromatic analogs studied for COX inhibition (Krzyżak et al., 2020) are neutral, planar molecules with no ionizable amine within the core. The consequence is a fundamentally different profile for solubility, permeability, and target-binding geometry [2].

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

N-Cyclopropylmethyl Substitution: Computed LogP and PSA Differentiate from Benzyl and Phenyl Analogs in the Hexahydro Series

The N-cyclopropylmethyl substituent confers a computed XLogP3 of −0.3 and a topological polar surface area (TPSA) of 49.4 Ų to the target compound [1]. For comparison, the N-benzyl analog (CAS 939793-58-5, hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) incorporates a larger, more lipophilic aromatic substituent that would be expected to increase logP and TPSA relative to the cyclopropylmethyl derivative . The lower lipophilicity and compact steric profile of the cyclopropylmethyl group are consistent with improved ligand efficiency metrics and reduced promiscuity risk in fragment-based and lead-like screening campaigns [1].

Lipophilicity Structure-Property Relationships ADME

Class-Level COX Inhibition: N-Substituted 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Demonstrate IC₅₀ Values Comparable to Meloxicam, Supporting Scaffold Intrinsic Activity

Krzyżak et al. (2020) reported that a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives inhibited both COX-1 and COX-2 in vitro, with IC₅₀ values found to be similar to meloxicam, a clinically used COX-2 preferential NSAID [1]. Although the specific cyclopropylmethyl-substituted hexahydro derivative was not among the compounds tested in this study, the data establish that the pyrrolo[3,4-c]pyridine-1,3-dione pharmacophore is intrinsically competent for cyclooxygenase engagement. The hexahydro scaffold of the target compound, by introducing a basic amine, offers an additional vector for modulating COX-1/COX-2 selectivity that is not accessible to the aromatic series studied [2].

COX Inhibition Anti-inflammatory Structure-Activity Relationship

Antimycobacterial Class Competence: Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Target Mycobacterial Cytochrome bc₁ Complex with Nanomolar Potency

Van Der Westhuyzen et al. identified pyrrolo[3,4-c]pyridine-1,3(2H)-diones as a novel antimycobacterial class targeting the cytochrome bc₁ complex in Mycobacterium tuberculosis, with optimized compounds achieving nanomolar potency and demonstrated efficacy in murine models [1]. SAR exploration focused on the N-benzyl substituent, revealing that structural variation at this position profoundly affects antimycobacterial activity. The target compound, with its cyclopropylmethyl substituent at the analogous N-2 position and a saturated hexahydro core, represents a structurally distinct entry point within this validated antimycobacterial chemotype that has not yet been evaluated in this context [2].

Antitubercular Cytochrome bc1 Respiration Inhibitor

Procurement-Relevant Application Scenarios for 2-(Cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098121-79-8)


Fragment-Based and Lead-Like Screening Libraries Requiring Low Lipophilicity and 3D Character

With a computed XLogP3 of −0.3 and TPSA of 49.4 Ų, combined with a saturated scaffold bearing two undefined stereocenters, this compound meets fragment-like and lead-like property criteria (MW < 250, logP < 1, HBD ≤ 3) [1]. Procurement for diversity-oriented screening collections seeking three-dimensional, sp³-rich chemotypes—particularly those targeting CNS or anti-infective targets where lower lipophilicity is correlated with higher developmental success rates—is supported by its divergence from the planar aromatic pyrrolopyridine-dione analogs that dominate current screening decks .

Structure-Activity Relationship (SAR) Exploration of N-Substituent Effects on Cyclooxygenase Selectivity

The demonstrated COX-1/COX-2 inhibitory activity of the aromatic N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series, with IC₅₀ values comparable to meloxicam, establishes the pharmacophore as competent for cyclooxygenase engagement [2]. This compound, with its unique combination of a saturated core (introducing a basic amine, pKa ~8.9) and a compact cyclopropylmethyl N-substituent, serves as a structurally differentiated probe for SAR campaigns aimed at improving COX-2 selectivity over COX-1 through exploitation of the COX-2 side-pocket volume, which preferentially accommodates bulkier, more polar substituents [1].

Antimycobacterial Lead Expansion Beyond the N-Benzyl Chemical Space

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione class has been validated as a cytochrome bc₁-targeting antimycobacterial series with nanomolar potency and murine tolerability, with SAR studies thus far limited to N-benzyl substituent variation [3]. This compound's N-cyclopropylmethyl substituent and saturated hexahydro core represent an unexplored region of chemical space within this validated target class, making it a rational procurement choice for medicinal chemistry teams seeking to expand antitubercular SAR beyond the heavily patented N-benzyl series while maintaining the core pharmacophore responsible for bc₁ complex inhibition [1].

Salt-Screening and Formulation Development Enabled by Core Basicity

The predicted pKa of 8.89 ± 0.20 for the secondary amine in the piperidine ring of the hexahydro core distinguishes this compound from its aromatic counterparts, which lack an ionizable center within the scaffold [1]. This property enables salt formation with pharmaceutically acceptable acids, providing a handle for modulating aqueous solubility, dissolution rate, and solid-state stability that is unavailable with the neutral aromatic pyrrolopyridine-dione series. Procurement for pre-formulation salt-screening studies is warranted when developability optimization is a program objective .

Quote Request

Request a Quote for 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.